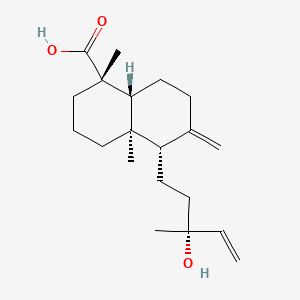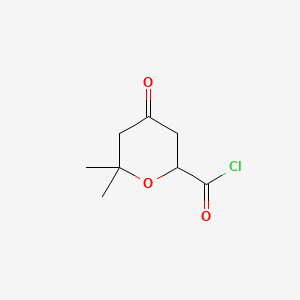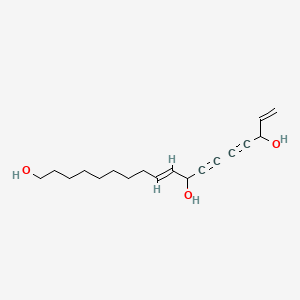
Cupressicacid
Descripción general
Descripción
Synthesis Analysis
Cupressic acid has been used as a starting point for the synthesis of various derivatives. For instance, 13-epi-cupressic acid and acetyl-13-epi-cupressic acid were used to prepare seven new derivatives, along with one known derivative . Another study reported the enantiospecific synthesis of antifungal dasyscyphin E from cupressic acid .Molecular Structure Analysis
The molecular structure of cupressic acid is crucial for its biological activity. A study on cupressic acid derivatives identified the carbonyl group at C-4 (free or substituted) and the hydrophobic diterpenoid skeleton as significant structural features for their activity as phospholipase A2 (PLA2) inhibitors .Chemical Reactions Analysis
The chemical reactions involving cupressic acid are primarily related to its use as a starting material for the synthesis of various derivatives. These reactions often involve modifications to the functional groups present in the cupressic acid molecule .Aplicaciones Científicas De Investigación
Biotransformation and Derivative Production
Cupressic acid, a diterpene from Araucarea angustifolia elegans, was biotransformed by Fusarium graminearum, yielding hydroxylated diterpene derivatives. These derivatives were identified using chemical and physical methods, showcasing the potential for producing novel compounds from cupressic acid (Rodrigues-Filho et al., 2002).
Anti-BPH Activity
Cupressus sempervirens fruit extract, containing labda-8(17),12,14-trien-19-oic acid (a compound related to cupressic acid), showed potential in treating Benign Prostatic Hyperplasia (BPH). It inhibited proliferation of human BPH-stromal cells and showed significant anti-BPH activity in a rat model (Verma et al., 2014).
Synthesis of Antifungal Compounds
A study achieved the first synthesis of sesquiterpene quinol dasyscyphin E starting from cupressic acid, demonstrating its potential as a precursor for synthesizing antifungal agents (Fernández et al., 2017).
Hepato- and Nephroprotective Activity
Cupressuflavone, derived from Cupressus macrocarpa and related to cupressic acid, exhibited protective effects against hepato- and nephrotoxicity in mice, suggesting its potential in treating liver and kidney damage (Al-Sayed & Abdel-Daim, 2014).
Cancer Chemoprevention
Labdane diterpenoids, structurally related to cupressic acid, from Thuja standishii showed strong inhibitory effects on Epstein-Barr virus early antigen activation, indicating potential cancer chemopreventive properties (Tanaka et al., 2000).
Effects on Bovine Oocyte Maturation
Isocupressic acid, a labdane diterpene acid related to cupressic acid, was studied for its effects on bovine oocyte maturation and embryo development. The study found no adverse effects on oocyte maturation or preimplantation embryo development in vitro (Wang et al., 2004).
Direcciones Futuras
The future research directions for cupressic acid could involve further exploration of its biological activities and potential therapeutic applications. More studies are needed to fully understand its mechanism of action and to develop structure–function relationships between its molecular properties and biological effects .
Propiedades
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-6-18(3,23)13-10-15-14(2)8-9-16-19(15,4)11-7-12-20(16,5)17(21)22/h6,15-16,23H,1-2,7-13H2,3-5H3,(H,21,22)/t15-,16+,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODNMXJBXUOQF-ZRSLWSEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC(C)(C=C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)


![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)






